molecular formula C12H12N2O3 B7581988 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid

4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid

Cat. No. B7581988
M. Wt: 232.23 g/mol
InChI Key: NRGYSJVNYAEFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid, also known as MOBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOBA is a benzamide derivative that has been synthesized and studied extensively in recent years.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of fungal cell walls.
Biochemical and Physiological Effects:
4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of fungi. 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has also been shown to have low toxicity, making it a viable candidate for further research. However, 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand its potential applications.

Future Directions

There are several future directions for research on 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid. One potential area of research is the development of 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid-based drugs for the treatment of cancer, viral infections, and fungal infections. 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid could also be used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science. Further research is also needed to fully understand the mechanism of action of 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid and its potential applications in various fields.
Conclusion:
In conclusion, 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has been synthesized and studied extensively in recent years, and its potential applications in medicinal chemistry, drug discovery, and material science have been explored. While 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has some limitations for lab experiments, it has several advantages, including its stability and low toxicity. Further research is needed to fully understand the mechanism of action of 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid and its potential applications in various fields.

Synthesis Methods

4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid can be synthesized through a multi-step process, involving the reaction of 4-methyl-3-nitrobenzoic acid with ethylene glycol and sodium methoxide to form 4-methyl-3-(2-hydroxyethylamino)benzoic acid. This intermediate is then reacted with 1,3-oxazol-5-ylmethylamine to form 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid. The synthesis of 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has been optimized to improve yields and purity, making it a viable compound for further research.

Scientific Research Applications

4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been shown to have anticancer, antiviral, and antifungal properties, making it a promising candidate for the development of new drugs. 4-Methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid has also been used as a ligand for the synthesis of metal complexes, which have been studied for their catalytic and magnetic properties.

properties

IUPAC Name

4-methyl-3-(1,3-oxazol-5-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-2-3-9(12(15)16)4-11(8)14-6-10-5-13-7-17-10/h2-5,7,14H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGYSJVNYAEFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NCC2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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